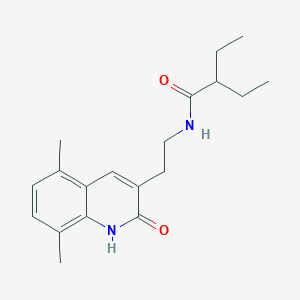

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide

Description

Properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-10-9-15-11-16-12(3)7-8-13(4)17(16)21-19(15)23/h7-8,11,14H,5-6,9-10H2,1-4H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUSEMSDBRNMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Once the quinoline core is prepared, it undergoes further functionalization to introduce the dimethyl and oxo groups. This can be achieved through Friedel-Crafts acylation reactions, where the quinoline core is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

The final step involves the attachment of the butanamide side chain. This can be done through a nucleophilic substitution reaction, where the quinoline derivative is reacted with an appropriate butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Treatment of Acute Myeloid Leukemia

The most significant application of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide is its use in treating relapsed or refractory acute myeloid leukemia. Clinical studies have demonstrated that this compound can induce durable complete remissions in patients with mIDH1 mutations. For instance:

- In a pivotal study involving 153 patients with relapsed/refractory AML who were naive to IDH1 inhibitors, olutasidenib (a closely related compound) was administered at a dose of 150 mg twice daily. The results showed a complete remission rate of 35% and an overall response rate of 48% .

Table 1: Clinical Efficacy Data for Olutasidenib

| Parameter | Value |

|---|---|

| Complete Remission Rate | 35% |

| Overall Response Rate | 48% |

| Median Duration of Complete Remission | 25.9 months |

| Median Overall Survival | 11.6 months |

Safety Profile

The safety profile of this compound has been characterized in clinical trials. Common adverse events include:

- Febrile neutropenia

- Anemia

- Thrombocytopenia

- Neutropenia

These side effects were generally manageable and did not preclude the use of the drug in most patients .

Future Directions and Research Opportunities

Research continues to explore the broader applications of this compound beyond AML. Potential areas include:

Combination Therapies

Investigating the efficacy of this compound in combination with other therapies (e.g., venetoclax) could enhance treatment outcomes for patients with complex genetic profiles.

Other Malignancies

Given the role of IDH mutations in various cancers (e.g., gliomas and intrahepatic cholangiocarcinoma), future studies may evaluate its effectiveness across different tumor types.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Quinoline vs. The latter’s N,O-bidentate group facilitates metal-catalyzed C–H functionalization, whereas the quinoline’s nitrogen may act as a Lewis base in coordination chemistry.

Substituent Effects : The 2-ethylbutanamide group in the target compound enhances lipophilicity compared to the polar hydroxy and dimethyl groups in . This difference could influence solubility and membrane permeability in biological systems.

Pharmaceutical Relevance : Compounds like those in are linked to impurities in drug synthesis (e.g., Acebutolol), highlighting the importance of rigorous structural characterization—a process reliant on tools like SHELXL .

Research Findings and Gaps

- Structural Confirmation : X-ray crystallography (SHELXL ) and NMR are critical for verifying the target compound’s structure, particularly given the complexity of its branched amide group.

- Pharmacological Data: No direct activity data for the target compound are available in the evidence. Comparative analysis with quinoline-based drugs (e.g., chloroquine) is recommended for future studies.

- Synthetic Challenges : The steric hindrance of the 2-ethylbutanamide group may complicate synthesis, necessitating optimized coupling conditions.

Biological Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C21H26N2O3

- Molecular Weight: 358.45 g/mol

- CAS Number: 851407-05-1

Physical Properties:

| Property | Value |

|---|---|

| Density | 1.205 g/cm³ |

| Boiling Point | 652.4 °C at 760 mmHg |

| Flash Point | 348.4 °C |

| Refractive Index | 1.578 |

Antimicrobial Properties

Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. A study on similar quinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. A recent investigation into the biological activity of this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can mitigate oxidative stress-induced neuronal damage. The potential mechanism involves the modulation of antioxidant enzyme activities and inhibition of apoptotic signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

-

Formation of Quinoline Core:

- The quinoline nucleus can be synthesized via the Skraup synthesis method, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.

-

Functionalization:

- The quinoline core is then functionalized to introduce the 5,8-dimethyl and 2-oxo groups through selective methylation and oxidation reactions.

-

Amide Bond Formation:

- Finally, the compound is formed by coupling the functionalized quinoline with an appropriate acyl chloride or carboxylic acid derivative in the presence of a base like triethylamine.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study reported in Antibiotics, researchers tested a series of quinoline derivatives against pathogenic bacteria. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Q & A

Q. Answer :

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O) at ~1650–1700 cm⁻¹ (quinolinone and amide) and NH stretches (~3200–3300 cm⁻¹) .

- NMR :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do substituent variations (e.g., 5,8-dimethyl vs. 6,8-dimethyl groups) impact biological activity in quinolinone derivatives?

Answer :

Substituent positioning alters steric and electronic interactions with target proteins. For example:

- 5,8-Dimethyl groups : May enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Compare with 6,8-dimethyl analogs (e.g., Inh-1 in β-glucuronidase inhibition studies) .

- 2-Oxo vs. 4-hydroxy substituents : The 2-oxo group in 1,2-dihydroquinolines stabilizes keto-enol tautomerism, affecting hydrogen-bonding interactions with enzymes .

- Methodological approach : Perform comparative SAR using in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) and molecular docking to map binding interactions .

Advanced: How can interspecies metabolic differences (e.g., human vs. rodent microsomes) influence preclinical pharmacokinetic predictions?

Q. Answer :

- In vitro microsomal assays : Measure intrinsic clearance (CLint) using human, mouse, and rat liver microsomes. For example, Inh-1 showed CLint values of 30.9 (human), 67.8 (mouse), and 201 µL/min/mg (rat), indicating faster rodent metabolism .

- Species scaling : Use allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vivo clearance. Adjust for differences in CYP450 isoform expression .

- Contradiction resolution : If human CLint is lower than rodents, prioritize human hepatocyte data or transgenic mouse models for in vivo studies .

Advanced: What experimental strategies address conflicting data in crystallographic vs. solution-state structural analyses?

Q. Answer :

- X-ray crystallography : Use SHELXL/SHELXS for refinement . If polymorphism is observed (e.g., planar vs. non-planar quinoline rings), compare multiple crystal forms .

- Solution-state NMR : Detect conformational flexibility (e.g., torsional angles in alkyl chains) via NOESY or variable-temperature NMR .

- Molecular dynamics simulations : Reconcile static (X-ray) and dynamic (NMR) data by modeling torsional flexibility and solvent effects .

Advanced: How can researchers design in vivo studies to evaluate efficacy while minimizing off-target effects?

Q. Answer :

- Dose optimization : Conduct pilot pharmacokinetic studies to establish Cmax and AUC values. For gut-targeted compounds (e.g., β-glucuronidase inhibitors), ensure luminal stability via enteric coating .

- Control groups : Include vehicle controls and structurally related analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .

- Biomarker analysis : Measure target engagement (e.g., fecal β-glucuronidase activity) and off-target toxicity (serum transaminases, renal biomarkers) .

Advanced: What computational tools are recommended for predicting metabolic hotspots and designing analogs with improved stability?

Q. Answer :

- Metabolism prediction : Use GLORYx or ADMET Predictor to identify labile sites (e.g., amide bonds, alkyl chains) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies for oxidation-prone positions (e.g., methyl groups) .

- Analog design : Introduce deuterium at metabolic hotspots (C-H → C-D) or replace methyl with trifluoromethyl groups to block CYP450 oxidation .

Advanced: How should researchers handle discrepancies between in silico docking predictions and experimental binding assays?

Q. Answer :

- Docking refinement : Use flexible docking (e.g., AutoDock Vina) and include solvent molecules in the binding pocket .

- Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics .

- Cryo-EM/X-ray co-crystallization : Resolve bound conformations if docking poses mismatch experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.